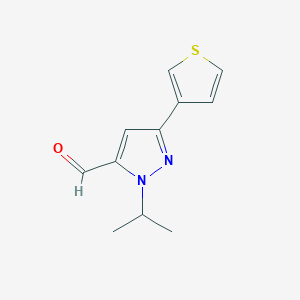

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde

Description

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with an isopropyl group at the 1-position, a thiophene ring at the 3-position, and an aldehyde functional group at the 5-position. The thiophene moiety contributes electron-rich aromaticity, while the aldehyde group provides reactivity for further chemical modifications, making this compound valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C11H12N2OS |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

2-propan-2-yl-5-thiophen-3-ylpyrazole-3-carbaldehyde |

InChI |

InChI=1S/C11H12N2OS/c1-8(2)13-10(6-14)5-11(12-13)9-3-4-15-7-9/h3-8H,1-2H3 |

InChI Key |

HCJBBFGRCJNNDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CSC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-thiophenecarboxaldehyde with isopropylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Aldehyde Functional Group Reactions

The aldehyde at position 5 drives nucleophilic addition and redox transformations:

Pyrazole Ring Reactivity

The 1-isopropyl-3-(thiophen-3-yl) pyrazole core participates in electrophilic substitutions:

Mechanistic Insight : The electron-withdrawing aldehyde group deactivates the pyrazole ring, directing electrophiles to the para position (C-4) relative to the thiophene substituent .

Thiophene Ring Modifications

The thiophen-3-yl group undergoes electrophilic substitution and oxidation:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Limitation : The isopropyl group at N-1 sterically hinders coupling at C-4, favoring thiophene-based reactions .

Complexation with Metal Ions

The aldehyde and pyrazole N atoms act as ligands:

Key Challenges and Research Gaps

Scientific Research Applications

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or antiviral agent.

Industry: It is used in the development of new agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of 1-isopropyl-3-(heteroaryl)-1H-pyrazole-5-carbaldehyde derivatives, where the heteroaryl group varies. Key analogs include:

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

- Molecular Formula : C₁₂H₁₃N₃O

- Molecular Weight : 215.25 g/mol

- Key Differences: The pyridin-3-yl group introduces a nitrogen-rich aromatic system, conferring electron-deficient character compared to thiophene. Potential applications in medicinal chemistry due to pyridine’s prevalence in bioactive molecules (e.g., kinase inhibitors). Discontinued commercial availability suggests challenges in synthesis or stability .

1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde

- Molecular Formula : C₁₁H₁₂N₄O

- Molecular Weight : 216.24 g/mol

- The electron-withdrawing nature of pyrazine may alter the reactivity of the aldehyde group in cross-coupling reactions .

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde (Target Compound)

- Inferred Molecular Formula : Likely C₁₁H₁₂N₂OS (based on analogs).

- Key Features: Thiophene’s sulfur atom contributes to electron-rich aromaticity, enhancing π-π stacking interactions in materials science. The aldehyde group is amenable to Sonogashira cross-coupling or condensation reactions, as demonstrated in related pyrazole derivatives .

Comparative Analysis Table

Biological Activity

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities, supported by relevant research findings and data tables.

Overview of Pyrazole Derivatives

Pyrazole derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities. They are known to exhibit:

- Antitumor activity : Many pyrazole derivatives inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR.

- Anti-inflammatory properties : They can modulate inflammatory pathways, reducing cytokine production.

- Antimicrobial effects : Several derivatives demonstrate potent activity against various pathogens.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, which contributes to its unique biological properties.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can significantly inhibit inflammation. For instance, studies indicate that compounds with similar structures display IC50 values ranging from 4.8 to 30.1 µM against LPS-induced NF-κB/AP-1 activation, demonstrating their potential as anti-inflammatory agents .

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of pyrazole derivatives. Notably, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli, indicating strong bactericidal properties . The following table summarizes the antimicrobial activity of selected pyrazole derivatives:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Compound 4a | 0.22 | Staphylococcus aureus |

| Compound 5a | 0.25 | Escherichia coli |

Antitumor Activity

The antitumor potential of pyrazole derivatives is linked to their ability to inhibit key signaling pathways in cancer cells. For example, some derivatives have shown promising results in inhibiting telomerase activity and blocking receptor tyrosine kinases involved in tumor progression .

Case Studies

- Case Study on Anti-inflammatory Effects : A study synthesized a series of pyrazolo[1,5-a]quinazolines and tested their effects on NF-κB/AP-1 activation. The most effective compounds demonstrated IC50 values below 50 µM, suggesting their potential as therapeutic agents for inflammatory diseases .

- Case Study on Antimicrobial Efficacy : Another research focused on the synthesis of pyrazole carboxamides, revealing that certain compounds not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections .

Q & A

Q. What are the standard synthetic protocols for preparing 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde?

The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves reacting a precursor like 1-isopropyl-5-chloro-1H-pyrazole-4-carbaldehyde with thiophen-3-ol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile. The reaction is typically heated to 80–100°C for 12–24 hours . For analogous pyrazole carbaldehydes, formaldehyde is introduced under alkaline conditions to install the aldehyde group .

Q. How is the purity and structural integrity of this compound validated in academic research?

Characterization involves:

- NMR spectroscopy : H and C NMR to confirm substituent positions and aldehyde functionality.

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight.

- Elemental analysis : Confirmation of C, H, N, and S content.

- HPLC : Purity assessment (>95% is typical for research-grade material) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of pyrazole carbaldehydes, and how are they resolved?

Challenges include poor crystal growth due to the compound’s planar structure and aldehyde reactivity. Solutions include:

- Slow evaporation : Using mixed solvents (e.g., hexane/ethyl acetate) to promote crystallization.

- Cryocooling : Mitigating thermal motion artifacts during X-ray diffraction.

- Software tools : SHELXL for refinement and Mercury for visualizing intermolecular interactions (e.g., C–H···O hydrogen bonds involving the aldehyde group) .

Q. How can researchers reconcile contradictions in biological activity data for this compound?

Discrepancies in cytotoxicity or enzyme inhibition may stem from:

- Solubility differences : Use of DMSO vs. aqueous buffers can alter bioavailability.

- Structural analogs : Minor substituent changes (e.g., isopropyl vs. phenyl groups) drastically affect activity. For example, replacing the thiophenyl group with a 4-fluorophenyl moiety (as in ) enhanced apoptosis in leukemia cells .

- Methodological validation : Cross-referencing IC₅₀ values with orthogonal assays (e.g., caspase-3 activation vs. MTT assays) .

Q. What advanced derivatization strategies are applicable to this compound?

The aldehyde group enables diverse functionalization:

- Oxime formation : Reacting with hydroxylamine derivatives to generate oximes for bioactivity screening (e.g., ).

- Sonogashira coupling : Introducing alkynyl groups via palladium-catalyzed cross-coupling (e.g., ).

- Schiff base synthesis : Condensation with amines to create imine-linked conjugates for metal coordination studies .

Q. How are computational methods like molecular docking applied to study this compound’s interactions?

Docking workflows include:

- Target selection : Prioritizing receptors like 5-HT₄ or TNIK based on structural homology ( ).

- Ligand preparation : Optimizing the compound’s geometry using Gaussian or similar software.

- Pose scoring : AutoDock Vina or Glide to evaluate binding affinity, focusing on the aldehyde’s role in hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.